molecular formula C10H12ClN5O3 B585405 6-Chloro-2/'-deoxyguanosine CAS No. 141771-78-0

6-Chloro-2/'-deoxyguanosine

Cat. No.: B585405
CAS No.: 141771-78-0
M. Wt: 285.688
InChI Key: LEDIVMUMDVEFRG-SRQIZXRXSA-N
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Description

6-Chloro-2’-deoxyguanosine: is a modified nucleoside analog derived from guanine. It is characterized by the substitution of a chlorine atom at the sixth position of the guanine base and the absence of a hydroxyl group at the second position of the deoxyribose sugar.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2’-deoxyguanosine typically involves the chlorination of 2’-deoxyguanosine. One common method includes the use of phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

Industrial production of 6-Chloro-2’-deoxyguanosine often employs enzymatic methods due to their higher specificity and yield. For instance, an engineered purine nucleoside phosphorylase from Brevibacterium acetylicum has been used in a one-pot cascade reaction to produce 2’-deoxyguanosine, which can then be chlorinated to yield 6-Chloro-2’-deoxyguanosine .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions are employed.

Major Products

Scientific Research Applications

6-Chloro-2’-deoxyguanosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2’-deoxyguanosine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The chlorine substitution at the sixth position of guanine alters the hydrogen bonding pattern, leading to mispairing during DNA synthesis. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2’-deoxyguanosine is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. Unlike 2-Chloro-2’-deoxyadenosine, which primarily targets lymphoid cells, 6-Chloro-2’-deoxyguanosine has broader applications in antiviral and anticancer research .

Properties

CAS No.

141771-78-0

Molecular Formula

C10H12ClN5O3

Molecular Weight

285.688

IUPAC Name

(2S,3R,5S)-5-(2-amino-6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H12ClN5O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,6+/m1/s1

InChI Key

LEDIVMUMDVEFRG-SRQIZXRXSA-N

SMILES

C1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O

Origin of Product

United States

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